Ethyl 2-(2-nitro-benzylidene)amino-benzoate
Description
Ethyl 2-(2-nitro-benzylidene)amino-benzoate is an organic compound with the molecular formula C16H14N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Properties
CAS No. |
61144-89-6 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl 2-[(2-nitrophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)13-8-4-5-9-14(13)17-11-12-7-3-6-10-15(12)18(20)21/h3-11H,2H2,1H3 |
InChI Key |
VUEKRTJUSPZECL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitro-benzylidene)amino-benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate. This is followed by a condensation reaction with 2-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitro-benzylidene)amino-benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Ethyl 2-(2-aminobenzylidene)amino-benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
Ethyl 2-(2-nitro-benzylidene)amino-benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitro-benzylidene)amino-benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitrobenzoate: A simpler ester derivative with similar functional groups but lacking the benzylidene moiety.
Benzoic acid, 2-amino-, ethyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-(2-nitro-benzylidene)amino-benzoate is unique due to the presence of both nitro and benzylidene groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
